molecular formula C16H14ClN3O2 B6418649 N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 40375-97-1

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B6418649
CAS No.: 40375-97-1
M. Wt: 315.75 g/mol
InChI Key: IUWBBRSCFMRHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chemical compound for research use. It belongs to a class of tetrahydroquinoxalinyl acetamide derivatives, which are subjects of interest in medicinal chemistry and pharmacological research . Quinoxaline and its derivatives are recognized for their diverse biological activities and are frequently explored in the development of novel therapeutic agents . Related compounds within this chemical family have been investigated as potent, non-peptide antagonists for receptors such as the kinin B1 receptor (B1R), showing exceptional potency in contractility and cell signaling assays . The structural motif of the tetrahydroquinoxalinone core is significant for its potential interactions with biological targets. Researchers utilize this and similar compounds to study various biochemical pathways, particularly those involving inflammatory responses and receptor-ligand interactions . This product is intended for research applications only. It is not intended for diagnostic or therapeutic uses. Please refer to the product's material safety data sheet (MSDS) for comprehensive handling and safety information.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-10-5-1-2-6-11(10)19-15(21)9-14-16(22)20-13-8-4-3-7-12(13)18-14/h1-8,14,18H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBBRSCFMRHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164697
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40375-97-1
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40375-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Quinoxaline Ring Formation

The tetrahydroquinoxalin-3-one core is synthesized via cyclocondensation of o-phenylenediamine derivatives with 1,2-diketones. For example, reacting o-phenylenediamine with glyoxal under acidic conditions generates the tetrahydroquinoxaline scaffold . Alternative routes employ oxalic acid to induce cyclization, as demonstrated in analogous quinoxaline-dione syntheses .

Key Reaction Parameters

ParameterConditionYield (%)Source
SolventEthanol/Water (3:1)78
TemperatureReflux (80°C)-
CatalystHCl (2 M)-
Reaction Time12–16 hours-
ParameterConditionYield (%)Purity (%)
Coupling AgentHATU (1.2 equiv)7298
BaseDIPEA (3 equiv)--
Temperature25°C--

Purification and Crystallization

Crude product purification involves sequential chromatographic and recrystallization steps:

  • Column Chromatography : Silica gel (60–120 mesh) with a gradient of 0–10% methanol in DCM removes unreacted starting materials .

  • Recrystallization : Ethyl acetate/n-hexane (1:3) yields crystalline product with >99% purity .

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.62 (t, 2H, J = 6.4 Hz), 2.98 (t, 2H, J = 6.4 Hz) .

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to improve efficiency:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes .

  • Catalyst Recycling : Immobilized HATU on silica nanoparticles enables 5 reaction cycles without significant activity loss .

Economic Comparison of Methods

MethodCost per kg (USD)Environmental Impact (E-factor)
Batch Synthesis12,5008.7
Flow Chemistry9,2003.2

Mechanistic Insights and Side Reactions

The acylation step proceeds via an activation-deprotonation mechanism. HATU generates an active O-acylisourea intermediate, which reacts with the tetrahydroquinoxaline amine group. Competing side reactions include:

  • Over-Acylation : Mitigated by stoichiometric control (1:1.05 ratio of core to acylating agent) .

  • Oxidative Degradation : Minimized using nitrogen-sparged solvents .

Analytical Method Validation

HPLC Parameters for Purity Assessment

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (250 × 4.6 mm)Acetonitrile/Water (60:40)1.06.8

Green Chemistry Alternatives

Recent advances focus on solvent-free mechanochemical synthesis:

  • Ball Milling : Quinoxaline core and acetamide derivative are milled with K₂CO₃ for 2 hours, achieving 68% yield .

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
Traditional StepwiseHigh purityLow atom economy
Flow ChemistryScalabilityHigh initial investment
MechanochemicalSolvent-freeModerate yields

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is primarily investigated for its potential therapeutic effects. The compound's structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that tetrahydroquinoxaline derivatives exhibit anticancer properties. Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

P-Glycoprotein Inhibition

The compound has been evaluated for its ability to inhibit P-glycoprotein (P-gp), a protein that plays a significant role in multidrug resistance in cancer therapy. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors and enzymes:

Receptor Antagonism

This compound has been studied as a potential antagonist for certain receptors involved in pain and inflammation pathways. Its ability to modulate these receptors may provide insights into new analgesic or anti-inflammatory therapies .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it may inhibit enzymes involved in metabolic pathways related to cancer progression or neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the tetrahydroquinoxaline core through cyclization reactions involving appropriate precursors.
2Introduction of the chlorophenyl group via nucleophilic substitution reactions.
3Acetylation to form the final acetamide structure.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of similar compounds:

Case Study 1: Anticancer Properties

A study published in ResearchGate demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: P-Glycoprotein Inhibition

Another research article detailed the design and synthesis of tetrahydroquinoline derivatives aimed at overcoming drug resistance by inhibiting P-glycoprotein activity in vitro .

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Key Structural Features Synthesis Method Yield (%) Melting Point (°C) References
N-(2-Chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Chlorophenyl, tetrahydroquinoxalinone, acetamide linker Not explicitly described in evidence; likely involves condensation reactions N/A N/A
N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Methoxyphenyl (electron-donating group) replaces 2-chlorophenyl Similar to target compound; Claisen–Schmidt condensation N/A N/A
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Chloro-5-(trifluoromethyl)phenyl (enhanced lipophilicity) Microwave-assisted synthesis 75 N/A
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring replaces tetrahydroquinoxalinone Reaction of 2-chlorophenylacetic acid with thiadiazole precursors 82 212–216
2-(1-Benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(3-chlorophenyl)acetamide Benzoyl group at position 1 of quinoxalinone; 3-chlorophenyl Multi-step synthesis involving thiouracil derivatives N/A N/A
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydrobenzothiophene and dimethylquinoxalinone modifications Cyclocondensation with ZnCl₂ catalyst N/A N/A

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing vs.
  • Heterocyclic Modifications: Replacing the tetrahydroquinoxalinone with a thiadiazole ring (as in ) eliminates the keto group, reducing hydrogen-bonding capacity but introducing sulfur-based interactions .
  • Lipophilicity Enhancements: The trifluoromethyl group in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide significantly increases hydrophobicity, which may improve membrane permeability .

Biological Activity

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chlorophenyl group and a tetrahydroquinoxaline moiety. Its molecular formula can be represented as follows:

PropertyValue
Molecular FormulaC_{12}H_{10}ClN_{3}O
Molecular Weight251.68 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,3,4-tetrahydroquinoxaline in the presence of a suitable base. The reaction conditions often include solvent systems such as dichloromethane or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the acetamide linkage.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Case Study : In vitro studies on various cancer cell lines (e.g., A549 lung adenocarcinoma) demonstrated a dose-dependent reduction in cell viability. Compounds with similar structures showed IC50 values ranging from 10 to 30 µM against these cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : Screening against multidrug-resistant strains revealed that derivatives of tetrahydroquinoxaline significantly inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

Neuroprotective Effects

Emerging studies indicate that this compound may possess neuroprotective properties:

  • Mechanism : It is hypothesized to inhibit neuroinflammatory pathways and provide protection against oxidative stress in neuronal cells.
  • Research Findings : Animal models have shown that administration of this compound can improve cognitive function and reduce markers of neuroinflammation .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityEffectReference
AnticancerIC50 = 10 - 30 µM
AntimicrobialEffective against MRSA
NeuroprotectiveCognitive improvement

Q & A

Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

The compound is typically synthesized via condensation reactions. For example, microwave-assisted methods (50–100 W, 10–30 min) can accelerate the formation of the acetamide moiety by reacting 2-chlorophenylamine with 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at 293 K using a Bruker D8 VENTURE diffractometer. The SHELX suite (SHELXL for refinement) resolves hydrogen bonding networks, such as N–H···O and C–H···O interactions critical for packing analysis. Bond angles (e.g., N1–C7–C8 = 115.7°) and torsion angles are validated against DFT-optimized geometries .

Q. What computational methods predict its electronic and spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular electrostatic potential (MESP), HOMO-LUMO gaps (e.g., 4.5–5.0 eV), and vibrational frequencies. FTIR spectra are simulated by assigning peaks to functional groups (e.g., C=O stretch at ~1700 cm⁻¹), with deviations <2% from experimental data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic bond angle data?

Contradictions may arise from crystal twinning or disorder. Use SHELXD for phase determination and TWINABS for data scaling. Compare experimental angles (e.g., C11–C12–H12A = 108.3°) with DFT-optimized values. If deviations exceed ±1°, re-examine hydrogen atom placement using riding models or neutron diffraction .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

Yield optimization involves varying microwave power (50–150 W), reaction time (5–60 min), and solvent polarity (DMF > ethanol > toluene). Monitor progress via TLC or GC-MS. For example, increasing microwave power from 50 W to 100 W can reduce reaction time by 40% while maintaining >85% yield .

Q. How are structure-activity relationship (SAR) studies designed to evaluate bioactivity?

SAR studies involve synthesizing analogs with substitutions on the chlorophenyl or tetrahydroquinoxaline rings. Test derivatives for biological activity (e.g., antimicrobial assays using MIC values). For example, replacing the 2-chlorophenyl group with 4-fluorophenyl increases hydrophobicity, enhancing membrane permeability in bacterial models .

Methodological Notes

  • Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or solvent-accessible voids .
  • Computational Chemistry : Use polarizable continuum models (PCM) to simulate solvent effects on HOMO-LUMO gaps .
  • Synthetic Chemistry : Pre-activate carboxylic acid intermediates with HOBt (hydroxybenzotriazole) to minimize side reactions during amide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.